molecular formula C22H24N2O2 B8195878 PD-1/PD-L1-IN-9

PD-1/PD-L1-IN-9

Cat. No.: B8195878
M. Wt: 348.4 g/mol
InChI Key: ANLIWBJMRQBWBM-UHFFFAOYSA-N
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Description

Significance of the PD-1/PD-L1 Axis in Immune Evasion and Tumor Progression

The PD-1/PD-L1 axis plays a crucial role in maintaining immune homeostasis and self-tolerance under normal physiological conditions. nih.govfrontiersin.org PD-1 is a receptor expressed on the surface of activated T cells, B cells, and other immune cells. nih.govmdpi.com Its primary ligand, PD-L1, can be expressed on a variety of cell types, including tumor cells. nih.govfrontiersin.org When PD-L1 on a tumor cell binds to PD-1 on a T cell, it sends an inhibitory signal that dampens the T cell's activity, effectively putting the brakes on the immune response. nih.govcancer.govresearchgate.net

This mechanism is exploited by many cancers to evade destruction by the immune system. rupress.orgmdpi.comnih.gov By overexpressing PD-L1 on their surface, tumor cells can create a "molecular shield" that deactivates tumor-infiltrating T cells that would otherwise recognize and eliminate them. jci.org This immune evasion is a key factor in tumor progression and metastasis. mdpi.commdpi.comascopubs.org The expression of PD-L1 by tumor cells has been correlated with poor prognosis in various cancers. mdpi.com This interaction not only suppresses the anti-tumor immune response but can also promote tumor growth through intrinsic signaling pathways within the cancer cells themselves. nih.gov

Overview of Immune Checkpoint Blockade Modalities

The discovery of the role of PD-1/PD-L1 in tumor immune evasion led to the development of a powerful class of drugs known as immune checkpoint inhibitors. nih.govcancer.gov These therapies are designed to block the interaction between PD-1 and PD-L1, thereby releasing the "brakes" on the immune system and allowing T cells to mount a robust anti-tumor attack. oatext.comcancer.gov

The most common modalities for immune checkpoint blockade are monoclonal antibodies. These large-molecule drugs are designed to bind specifically to either PD-1 or PD-L1, preventing their interaction. oatext.comcancerbiomed.org Several anti-PD-1 and anti-PD-L1 antibodies have been approved for the treatment of a wide range of cancers, demonstrating significant and durable clinical responses in a subset of patients. aacrjournals.orgbmj.com

Beyond monoclonal antibodies, other strategies are being explored, including the development of small-molecule inhibitors, peptides, and combination therapies that target multiple checkpoint pathways simultaneously. nih.govmdpi.comcancerbiomed.org These alternative approaches aim to overcome some of the limitations of antibody-based therapies.

Rationale for Small-Molecule Inhibitors Targeting the PD-1/PD-L1 Interaction, exemplified by PD-1/PD-L1-IN-9

While monoclonal antibodies have been transformative in cancer immunotherapy, they are not without their limitations. These include the potential for immune-related adverse events, the need for intravenous administration, and high manufacturing costs. mdpi.comnih.gov These challenges have spurred the development of small-molecule inhibitors as a promising alternative. mdpi.comnih.gov

Small-molecule inhibitors offer several potential advantages, including the possibility of oral administration, better penetration into the tumor microenvironment, and potentially different safety profiles. nih.govmdpi.com The development of these inhibitors has been a significant focus of research, with the goal of creating potent and selective compounds that can disrupt the PD-1/PD-L1 interaction. mdpi.commdpi.com

One such example is the chemical compound This compound . medchemexpress.comglpbio.commedchemexpress.com This small molecule has been identified as a potent and orally active inhibitor of the PD-1/PD-L1 interaction. medchemexpress.comglpbio.commedchemexpress.com Preclinical studies have shown that this compound can effectively block this critical immune checkpoint, enhance the killing of tumor cells by immune cells, and demonstrate significant anti-tumor activity in animal models. medchemexpress.comglpbio.commedchemexpress.com The discovery and development of compounds like this compound represent a significant step forward in expanding the arsenal (B13267) of cancer immunotherapies.

Detailed Research Findings on this compound

This compound has emerged as a noteworthy small-molecule inhibitor in preclinical cancer research. Its primary mechanism of action is the disruption of the interaction between PD-1 and PD-L1. medchemexpress.comglpbio.com

In Vitro Activity:

Research has demonstrated that this compound is a potent inhibitor of the PD-1/PD-L1 interaction, with a reported half-maximal inhibitory concentration (IC50) of 3.8 nM. medchemexpress.comglpbio.commedchemexpress.com In co-culture assays, pretreatment with this compound (at concentrations ranging from 46.9 to 1500 nM) has been shown to dose-dependently and significantly activate the anti-tumor immunity of peripheral blood mononuclear cells (PBMCs) against MDB-MB-231 breast cancer cells, with a half-maximal effective concentration (EC50) of approximately 100 nM. medchemexpress.commedchemexpress.com This indicates its ability to restore the tumor-killing function of immune cells.

In Vivo Efficacy:

In a CT26 mouse colon carcinoma model, oral administration of this compound (at doses of 40 and 80 mg/kg once daily for two weeks) resulted in a dose-dependent inhibition of tumor growth. medchemexpress.comglpbio.com The tumor growth inhibition (TGI) values were 60% and 67% at the 40 and 80 mg/kg doses, respectively, without causing significant body weight loss or mortality in the mice. medchemexpress.commedchemexpress.com

Pharmacokinetic Profile:

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of this compound. medchemexpress.comglpbio.com

Route of AdministrationDoseHalf-life (t1/2)Plasma Clearance (Cl)Maximum Concentration (Cmax)Oral Bioavailability (F)
Intravenous (i.v.)3 mg/kg4.2 h11.5 L/h/kg1233 ng/mLN/A
Oral (p.o.)25 mg/kg6.4 hN/A192 ng/mL22%

These findings highlight the potential of this compound as an orally bioavailable small-molecule inhibitor for cancer immunotherapy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-methoxy-6-(2-methyl-3-phenylphenyl)pyridin-3-yl]methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-19(17-7-4-3-5-8-17)9-6-10-20(16)21-12-11-18(15-23-13-14-25)22(24-21)26-2/h3-12,23,25H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLIWBJMRQBWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=NC(=C(C=C2)CNCCO)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Pd 1/pd L1 Axis Regulation and Inhibition by Chemical Compounds

Structural Basis of PD-1/PD-L1 Interaction

The binding between PD-1 and PD-L1 is a finely tuned process mediated by specific structural features and molecular interactions. This interaction primarily occurs between the extracellular immunoglobulin variable (IgV) domains of both proteins. pnas.orgresearchgate.net

The interface between PD-1 and PD-L1 is characterized by a network of interatomic contacts, including hydrogen bonds and hydrophobic interactions. pnas.orgresearchgate.net The interaction forms a complex with a structure resembling the antigen-binding Fv domains of antibodies and T-cell receptors. pnas.org A central hydrophobic core is essential for this binding, contributed by key residues from both proteins. researchgate.net

Mutational studies have identified several amino acid residues that are critical for the stability of the PD-1/PD-L1 complex. In PD-1, residues such as V64, Y68, I126, L128, A132, and I134 are key contributors to the hydrophobic core. researchgate.net For PD-L1, crucial residues include I54, Y56, M115, A121, and Y123. researchgate.net The interaction is further stabilized by a series of hydrogen bonds. For instance, the side chains of Y68 on PD-1 and Y123 on PD-L1 engage in π-π stacking, with additional hydrogen bonds forming between the hydroxyl group of Y68 (PD-1) and the carboxyl group of D122 (PD-L1). researchgate.net

Two primary binding regions on PD-1 have been identified. The first involves residues A132-E136, which interact with a corresponding site on PD-L1 comprising Y56, E58, Q66, R113, and Y123. researchgate.net The second binding region on PD-1 includes N66, Y68, M70, S73, N74-K78, and E84, which bind to a region on PD-L1 that includes A18-T20, D26, and G120-R125. researchgate.net

Key Amino Acid Residues in the PD-1/PD-L1 Interaction
ProteinKey Residues for Hydrophobic CoreResidues Involved in Hydrogen Bonds/Other Interactions
PD-1V64, I126, L128, A132, I134 researchgate.netY68, Q75, T76, K78, E136 researchgate.netresearchgate.net
PD-L1I54, Y56, M115, A121, Y123 researchgate.netF19, D26, D122, K124, R125 researchgate.net

The interaction between PD-1 and PD-L1 is not a simple lock-and-key mechanism; it involves dynamic conformational changes. Mechanical force has been shown to regulate the inhibitory function of PD-1, with the interaction exhibiting catch-slip bond behavior. biorxiv.org This indicates that the bond lifetime initially increases with applied force before decreasing, a characteristic of mechanosensitive receptor-ligand interactions. This force-enhanced engagement is crucial for the inhibitory functions of PD-1. biorxiv.org

The binding of PD-1 to PD-L1 results in the formation of a novel surface on the complex, which resembles the antigen-binding surface of antibodies. pnas.org This newly formed interface could potentially serve as a binding site for other molecules, suggesting a mechanism for allosteric modulation of the immune response. pnas.org Point mutations distant from the direct binding interface can also disrupt the interaction, likely by inducing conformational changes that prevent proper folding and binding. pnas.org For example, mutations at residues E136 of PD-1 and R113/R125 of PD-L1 can affect the stability of different conformational states of the complex. biorxiv.org

Key Residues and Binding Interfaces of PD-1 and PD-L1

Signaling Cascades Downstream of PD-1/PD-L1 Engagement

Upon binding of PD-L1, PD-1 initiates a signaling cascade that suppresses T-cell activity. This is not due to any intrinsic enzymatic activity of PD-1 itself, but rather its function as a scaffold to recruit downstream signaling proteins. navinci.sefrontiersin.org

The cytoplasmic tail of PD-1 contains two key tyrosine-based signaling motifs: an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM). nih.govfrontiersin.org Following engagement with PD-L1 and co-stimulation through the T-cell receptor (TCR), Src family kinases like Lck phosphorylate the tyrosine residues within these motifs. nih.govresearchgate.netnavinci.se

The phosphorylated ITSM, specifically the tyrosine residue Y248, serves as a crucial docking site for the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP-2). frontiersin.orgresearchgate.netembopress.orgnih.gov While the ITIM motif also gets phosphorylated and can contribute to SHP-2 recruitment, the ITSM is considered indispensable for the primary inhibitory function of PD-1. nih.govfrontiersin.orgelifesciences.org The binding of SHP-2's SH2 domains to the phosphorylated ITSM (and ITIM) induces a conformational change in SHP-2, leading to its activation. nih.govresearchgate.net Although SHP-1 can also be recruited, SHP-2 is recognized as the main effector of PD-1's inhibitory signals. nih.govfrontiersin.orgelifesciences.org

Once recruited and activated, SHP-2 dephosphorylates key components of the TCR and CD28 co-stimulatory signaling pathways. navinci.seresearchgate.netoncotarget.com This action effectively dampens the activating signals required for T-cell function. The primary targets of PD-1-recruited SHP-2 are downstream of the CD28 co-stimulatory receptor. mpg.de

The engagement of PD-1 leads to the inhibition of major signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-AKT pathway and the Ras-extracellular signal-regulated kinase (ERK) pathway. frontiersin.orgnavinci.seresearchgate.net Inhibition of these pathways suppresses T-cell proliferation, survival, and cytokine production. researchgate.netspandidos-publications.com Specifically, SHP-2 can dephosphorylate and inactivate proximal signaling molecules such as the Zeta-chain-associated protein kinase 70 (ZAP70) and components of the PI3K pathway, thereby halting the signal propagation. researchgate.netoncotarget.comnih.gov This leads to cell cycle arrest and reduced transcription of pro-survival factors, ultimately resulting in T-cell anergy or exhaustion. oncotarget.comnih.gov

Impact of PD-1/PD-L1 Engagement on T-Cell Signaling Pathways
Signaling PathwayEffect of PD-1 ActivationKey Molecules Affected
PI3K-AKTInhibition researchgate.netspandidos-publications.comPI3K, AKT researchgate.netoncotarget.comspandidos-publications.com
RAS-ERKInhibition navinci.seresearchgate.netRAS, MEK, ERK navinci.seresearchgate.netspandidos-publications.com
TCR Proximal SignalingInhibition oncotarget.comnih.govZAP70, CD3ζ oncotarget.comnih.gov

Immunoreceptor Tyrosine-based Switch Motif (ITSM) Phosphorylation and SHP-2 Recruitment

Mechanisms of PD-1/PD-L1-IN-9 (Small Molecule) Interference with the PD-1/PD-L1 Axis

Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction represent a promising therapeutic strategy. This compound hydrochloride is one such compound, identified as a potent, orally active inhibitor of this crucial immune checkpoint. medchemexpress.com

Research findings indicate that this compound effectively blocks the PD-1/PD-L1 interaction with a half-maximal inhibitory concentration (IC₅₀) of 3.8 nM. medchemexpress.com By disrupting this binding, the compound is able to enhance the cytotoxic activity of immune cells against tumor cells. medchemexpress.com Furthermore, in preclinical studies using a CT26 mouse tumor model, this compound hydrochloride demonstrated significant in vivo anti-tumor activity. medchemexpress.com

While its potency and in vivo efficacy are established, the precise molecular mechanism by which this compound interferes with the PD-1/PD-L1 axis is not extensively detailed in publicly available research. The specific binding site on either PD-1 or PD-L1, and whether it acts as a direct competitive antagonist or through an allosteric mechanism, requires further elucidation through detailed structural and biochemical studies.

Discovery and Medicinal Chemistry of Pd 1/pd L1 in 9 Type Chemical Compounds

Structure-Activity Relationship (SAR) Studies of PD-1/PD-L1 Small Molecule Inhibitors

The journey to identify potent PD-1/PD-L1 small molecule inhibitors has been heavily reliant on understanding the relationship between their chemical structure and biological activity.

Identification of Pharmacophores and Key Chemical Features

Initial breakthroughs in the development of non-peptidic small-molecule inhibitors of the PD-1/PD-L1 interaction were made by Bristol-Myers Squibb (BMS). oncotarget.com Structural analysis of these early compounds, such as BMS-202, in complex with human PD-L1 revealed critical pharmacophoric elements necessary for binding and inhibition. mdpi.com These key features, often centered around a biphenyl (B1667301) core, are crucial for the molecule to effectively induce and stabilize the dimerization of PD-L1, thereby preventing its interaction with PD-1. mdpi.comoncotarget.com

The essential pharmacophores identified include:

A central hydrophobic core: Typically a biphenyl moiety that establishes significant hydrophobic and π-π stacking interactions within a deep, hydrophobic cleft on the PD-L1 dimer. mdpi.comacs.org This core is considered the minimal fragment essential for binding. mdpi.com

A linker: This component connects the hydrophobic core to a polar moiety. mdpi.com

A polar moiety: This part of the molecule interacts with polar residues in the solvent-exposed region of the PD-L1 protein. mdpi.comacs.org

Researchers have further refined this understanding by categorizing biphenyl-based inhibitors into two main pharmacophores: a "short" and a "long" or "C2-symmetric" type. The "short" pharmacophore consists of the core, a linker, an aryl group, and a tail group. acs.org The "long" or "C2-symmetric" pharmacophore has an additional linker, aryl, and tail group on the opposite side of the core, often containing polar groups at the termini. acs.orgnih.gov

Exploration of Chemical Scaffolds for PD-1/PD-L1 Inhibition

Building upon the foundational biphenyl scaffold, medicinal chemists have explored a variety of chemical frameworks to enhance inhibitory potency and drug-like properties.

Biphenyl Derivatives: A significant portion of research has focused on modifying the biphenyl scaffold. mdpi.comnih.gov For instance, the introduction of a cyclopropyl (B3062369) linkage to biphenyl derivatives has yielded potent inhibitors. acs.orgnih.gov Similarly, linking the biphenyl core to an annellated heteroaromatic ring system via an amine bond has produced compounds with IC50 values below 10 nM. mdpi.comnih.gov

Rigid Scaffolds: To improve upon the conformational flexibility of the biphenyl core, more rigid scaffolds have been investigated. A series of indane-based inhibitors were synthesized, where a conformationally restricted (S)-indane scaffold demonstrated superior potency. nih.gov

Novel Heterocyclic Scaffolds: Researchers have also moved beyond the biphenyl core to discover novel scaffolds. A notable example is the development of inhibitors based on a naphthyridine scaffold, derived from lead compound BMS-202. acs.orgnih.gov Another approach involved the design of compounds with a resorcinol (B1680541) dibenzyl ether scaffold. frontiersin.org

Peptide and Macrocycle-Based Scaffolds: While this article focuses on small molecules, it is worth noting that peptide-based and macrocyclic scaffolds have also been explored as PD-1/PD-L1 inhibitors. mdpi.compwr.edu.pl These approaches aim to mimic the natural protein-protein interaction.

Lead Optimization Strategies Applied to PD-1/PD-L1-IN-9 Analogues

Once a lead compound is identified, lead optimization strategies are employed to refine its properties, aiming for enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Strategies for Potency Enhancement and Selectivity

Several strategies have been successfully applied to improve the inhibitory activity and selectivity of PD-1/PD-L1 small molecule inhibitors.

Structural Modifications: The potency of biphenyl-based inhibitors has been shown to be sensitive to substitutions on the aromatic rings. For example, the addition of a bromine substituent and a substituted pyridine (B92270) methylene (B1212753) moiety to a benzyl (B1604629) phenyl ether scaffold significantly improved activity. mdpi.com Conversely, replacing a bromine atom with an acetylene (B1199291) group in certain biphenyl derivatives led to a tenfold decrease in binding affinity. mdpi.com

Conformational Restriction: As mentioned earlier, introducing rigidity into the molecular scaffold can be a powerful strategy. The development of indane-based inhibitors, which restrict the conformation of the biphenyl-like moiety, led to the discovery of highly potent compounds. nih.gov

Introduction of Polar Groups: The addition of polar groups to the termini of C2-symmetric inhibitors has been shown to enhance binding. acs.org These groups can form hydrogen bonds with residues in the solvent-exposed region of the PD-L1 dimer. acs.org

Cyclization Strategy: A cyclization strategy was employed to develop novel inhibitors with a naphthyridin scaffold from the lead compound BMS-202, resulting in potent compounds. acs.org

Rational Drug Design Approaches (e.g., Ligand-Based and Structure-Based Design)

Rational drug design has been instrumental in the development of PD-1/PD-L1 inhibitors. nih.gov

Structure-Based Drug Design: The availability of the co-crystal structure of BMS-202 in complex with PD-L1 has been a cornerstone for structure-based design efforts. oncotarget.comacs.org This structural information allows for the analysis of the binding pocket and the key interactions between the inhibitor and the protein, guiding the design of new molecules with improved affinity. acs.org For example, docking analysis and a ring fusion strategy were used to identify promising lead compounds. mdpi.com

Ligand-Based Drug Design: In the absence of a co-crystal structure, ligand-based approaches can be utilized. This involves analyzing the chemical features of known active compounds to build a pharmacophore model. This model can then be used to screen for new compounds with similar properties.

In Silico Screening: Computational methods, such as in silico screening of compound libraries, have been used to identify potential new scaffolds. uj.edu.pl These virtual screening techniques can be followed by experimental validation to identify true hits. nih.gov

In Vitro Assay Methodologies for Compound Evaluation

A variety of in vitro assays are essential for evaluating the efficacy and mechanism of action of newly synthesized PD-1/PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is one of the most commonly used assays to measure the inhibition of the PD-1/PD-L1 interaction. oncotarget.commdpi.com It is a proximity-based assay that measures the fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule attached to PD-1 and PD-L1, respectively. mdpi.comchemrxiv.org A decrease in the HTRF signal indicates that the compound is blocking the interaction. nih.gov

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to HTRF, AlphaLISA is another proximity-based assay used to screen for inhibitors of the PD-1/PD-L1 interaction. nih.govrevvity.comrevvity.com It has been shown to be a sensitive method for identifying active compounds. chemrxiv.orgsci-hub.se

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA has also been utilized to determine the biological activity of PD-L1 antagonists, with some compounds showing IC50 values in the nanomolar range. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based techniques, such as the antagonist-induced dissociation assay (AIDA-NMR), have been used to provide structural insights into how inhibitors interact with PD-L1 and to confirm their ability to displace PD-1. nih.govacs.org A variation, weak-AIDA-NMR (w-AIDA-NMR), has been developed to facilitate the screening of lower-affinity fragments. acs.org

Cell-Based Assays: To assess the functional effects of the inhibitors in a more biologically relevant context, various cell-based assays are employed.

Co-culture Assays: These assays typically involve co-culturing T-cells (e.g., Jurkat cells or primary T cells) with tumor cells engineered to express PD-L1. mdpi.comacs.orgacs.org The ability of the inhibitor to restore T-cell activation is then measured by quantifying the production of cytokines like interferon-gamma (IFN-γ) or by measuring luciferase activity in reporter cell lines. mdpi.comfrontiersin.orgacs.org

Flow Cytometry: This technique can be used to assess the binding of PD-1 to PD-L1 on the surface of tumor cells and how this is affected by the inhibitor. acs.org

Cytotoxicity Assays: Assays like the CCK-8 assay are used to determine if the small-molecule inhibitors have any direct cytotoxic effects on tumor cells or immune cells. acs.org

Below is a data table summarizing the inhibitory activities of some representative compounds discussed.

CompoundScaffoldAssayIC50/EC50Reference
BMS-202 BiphenylHTRF18 nM mdpi.com
BMS-1058 BiphenylHTRF0.48 nM mdpi.com
A9 Biphenyl derivativeHTRF0.93 nM mdpi.com
Compound 17 Oxadiazole-containingPD-1/PD-L1 pathway inhibitionNanomolar range acs.org
X14 NaphthyridineHTRF15.73 nM acs.orgnih.gov
Compound 79 Fused heteroaromatic ringHTRF92.3 nM mdpi.com
Compound 68 Benzyl phenyl etherHTRF0.08 pM mdpi.com
(1S,2S)-A25 Biphenyl with cyclopropyl linkagePD-1/PD-L1 interaction0.029 µM acs.orgnih.gov
D3 IndanePD-1/PD-L1 interaction2.2 nM nih.gov
Compound 2 Nonsymmetric C2Cell-based coculture21.8 nM (EC50) nih.gov

Homogenous Time-Resolved Fluorescence (HTRF) Assays

Homogenous Time-Resolved Fluorescence (HTRF) is a widely used method to screen for and characterize inhibitors of the PD-1/PD-L1 interaction. nih.govbmj.com This assay format is preferred for its robustness, high-throughput capability, and no-wash protocol. The principle of the HTRF assay for PD-1/PD-L1 involves tagged recombinant human PD-1 and PD-L1 proteins. revvity.com When these proteins interact, two fluorophore-labeled anti-tag antibodies are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal. revvity.com Inhibitors that disrupt the PD-1/PD-L1 binding cause a decrease in the HTRF signal. revvity.com

In the development of this compound type compounds, HTRF assays are instrumental in determining the half-maximal inhibitory concentration (IC50) values. For example, compounds containing a central biphenyl core linked to a pyrido[3,2-d]pyrimidine (B1256433) fragment have demonstrated potent PD-1/PD-L1 inhibitory activity with IC50 values in the single-digit nanomolar range in HTRF assays. tandfonline.com Similarly, another series of compounds showed IC50 values in the low nanomolar range, highlighting the effectiveness of this chemical scaffold. mdpi.com The results from these assays guide the structure-activity relationship (SAR) studies to refine the chemical structures for improved potency. researchgate.net

Table 1: HTRF Assay Data for Selected PD-1/PD-L1 Inhibitors

Compound IC50 (nM) in HTRF Assay Reference
Compound I-7 0.29 tandfonline.com
Compound I-9 0.41 tandfonline.com
Compound 5 0.1214 tandfonline.com
Compound 34 <10 tandfonline.com
Compound 68 0.08 pM mdpi.com
Compound A9 0.93 mdpi.com
BMS-202 12.5 frontiersin.org
Analogue (24) 11.20 frontiersin.org

AlphaLISA-based Binding Assays

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another powerful, bead-based, no-wash immunoassay used for screening PD-1/PD-L1 inhibitors. nih.govdrugtargetreview.com The assay principle involves a biotinylated PD-1 that binds to streptavidin-coated donor beads and a His-tagged PD-L1 that is captured by anti-His AlphaLISA acceptor beads. revvity.com The interaction between PD-1 and PD-L1 brings the donor and acceptor beads into close proximity. revvity.com Upon excitation, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the acceptor beads. nih.gov Small molecules that inhibit the PD-1/PD-L1 interaction disrupt this proximity, leading to a decrease in the AlphaLISA signal. chemrxiv.org

This assay is highly sensitive and can be used to screen for both small molecules and therapeutic antibodies. drugtargetreview.comrevvity.com It is often used as an orthogonal method to HTRF to confirm the inhibitory activity of compounds. For instance, a known PD-1/PD-L1 inhibitor, BMS-1166, showed dose-dependent disruption of the interaction with an IC50 value of 9.6 nM in an AlphaLISA assay. chemrxiv.org The sensitivity of the AlphaLISA assay can sometimes reveal active compounds that might be missed by other screening methods. chemrxiv.org

Table 2: AlphaLISA Assay Data for a Known PD-1/PD-L1 Inhibitor

Compound IC50 (nM) in AlphaLISA Assay Reference

Cellular Reporter Assays (e.g., NFAT-RE-Luciferase)

To assess the functional activity of PD-1/PD-L1 inhibitors in a cellular context, reporter gene assays are frequently employed. promega.comresearchgate.net A common setup uses Jurkat T-cells engineered to express human PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element (NFAT-RE). promega.comnih.gov These PD-1 effector cells are co-cultured with target cells that express PD-L1 and a T-cell receptor (TCR) activator. bpsbioscience.com

In the absence of an inhibitor, the engagement of PD-1 by PD-L1 suppresses TCR signaling, leading to reduced activation of the NFAT pathway and consequently, lower luciferase expression. bpsbioscience.comresearchgate.net When a potent inhibitor blocks the PD-1/PD-L1 interaction, the inhibitory signal is reversed, resulting in the activation of NFAT and an increase in luciferase activity. researchgate.net This type of assay provides a quantitative measure of a compound's ability to restore T-cell signaling. For example, some pyrido[3,2-d]pyrimidine derivatives demonstrated potent activity in an NFAT reporter assay, with EC50 values in the nanomolar range. tandfonline.com

Table 3: Cellular Reporter Assay Data for Selected PD-1/PD-L1 Inhibitors

Compound EC50 (nM) in NFAT Reporter Assay Reference
Compound I-7 39.2 tandfonline.com
Compound I-9 6.79 tandfonline.com

Mixed Lymphocyte Reaction (MLR) Assays for T-cell Activation

The mixed lymphocyte reaction (MLR) is a classic immunological assay that serves as an in vitro model to study T-cell activation and the effects of immunomodulatory agents. sartorius.comsartorius.com The assay involves co-culturing peripheral blood mononuclear cells (PBMCs) from two different, HLA-mismatched donors. sartorius.complos.org This mismatch leads to the recognition of "non-self" antigens, triggering T-cell proliferation and activation, which mimics the initial stages of an immune response. sartorius.comsartorius.com

In the context of PD-1/PD-L1 inhibitor development, the MLR assay is used to evaluate a compound's ability to enhance T-cell responses. sartorius.com The addition of a PD-1/PD-L1 inhibitor to an MLR culture is expected to block the inhibitory signals and lead to increased T-cell proliferation and cytokine production. nih.gov For example, studies have shown that blocking the PD-1 pathway in an MLR can induce T-cell proliferation. nih.gov A two-round MLR has also been developed to better evaluate the functional activities of anti-PD-1 agents, where the proliferation of allo-reactive T-cells was enhanced in a dose-dependent manner by the inhibitor. nih.gov

Cytokine Production Assays (e.g., IFN-γ, IL-2)

The effector function of activated T-cells includes the production of key cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). nih.govfrontiersin.org These cytokines play a crucial role in the anti-tumor immune response. mdpi.com Therefore, measuring the levels of these cytokines is a direct way to assess the functional consequence of blocking the PD-1/PD-L1 pathway.

Assays to quantify cytokine production are often performed using the supernatants from cellular assays like the MLR or co-cultures of T-cells and tumor cells. mdpi.comnih.gov An effective PD-1/PD-L1 inhibitor is expected to increase the secretion of IFN-γ and IL-2 by relieving the T-cell exhaustion caused by PD-1 signaling. nih.govfrontiersin.org For instance, several small-molecule inhibitors have been shown to significantly promote the production of IFN-γ in a dose-dependent manner in co-culture assays. researchgate.netmdpi.com This demonstrates that the compounds are not only blocking the protein-protein interaction but are also effectively restoring the functional capacity of T-cells to mount an anti-tumor response. frontiersin.org The induction of IFN-γ by T-cells can, in turn, upregulate PD-L1 expression on tumor cells, creating a feedback loop that highlights the importance of continuous PD-1/PD-L1 blockade. aacrjournals.org

Table 4: Compound Names Mentioned

Compound Name
This compound
BMS-1058
BMS-1166

Preclinical Pharmacological Characterization of Pd 1/pd L1 in 9

In Vitro Efficacy Studies in Cancer Cell Models

The in vitro activity of PD-1/PD-L1-IN-9 has been characterized through its ability to disrupt the PD-1/PD-L1 axis and restore anti-tumor immune responses. The compound is a potent inhibitor of this interaction, with a reported half-maximal inhibitory concentration (IC50) of 3.8 nM. targetmol.comglpbio.commedchemexpress.eutargetmol.com

ParameterValueSource(s)
Target PD-1/PD-L1 Interaction targetmol.comglpbio.com
IC50 3.8 nM targetmol.comglpbio.commedchemexpress.eutargetmol.com
Reported In Vitro Effect Enhances killing activity of tumor cells by immune cells glpbio.commedchemexpress.eumedchemexpress.eumedchemexpress.com

The binding of PD-L1 to the PD-1 receptor on T-cells is known to suppress crucial T-cell functions, including proliferation, cytokine release, and cytotoxicity. glpbio.com By blocking this interaction, this compound has been shown to enhance the killing activity of immune cells against tumor cells in co-culture models. medchemexpress.eumedchemexpress.eumedchemexpress.com This restoration of cytotoxic function is a primary indicator of the compound's ability to reverse PD-1/PD-L1-mediated immune suppression. targetmol.com The blockade of the PD-1/PD-L1 pathway effectively reactivates T-cells, allowing them to recognize and eliminate cancer cells. genecards.org

The tumor microenvironment is often characterized by immunosuppressive signals that hinder effective anti-tumor immunity. abmole.com The PD-1/PD-L1 axis is a dominant contributor to this immunosuppression, leading to T-cell exhaustion. targetmol.com By blocking this checkpoint, inhibitors like this compound can reduce these immunosuppressive signals. abmole.com This action helps to increase T-cell mediated immunity within the tumor microenvironment. abmole.com While specific studies on the modulation of distinct immunosuppressive cell populations by this compound are not detailed in the reviewed literature, the mechanism of action inherently involves reactivating exhausted T-cells, thereby shifting the balance toward a more active anti-tumor immune state.

Tumor cells upregulate PD-L1 expression as a mechanism to escape destruction by the immune system. targetmol.comgenecards.org this compound functions by directly interfering with the binding of tumor-expressed PD-L1 to PD-1 on T-cells. targetmol.comtargetmol.com This blockade prevents the transmission of the inhibitory signal that would otherwise incapacitate the T-cell. While the primary mechanism of this compound is the inhibition of the protein-protein interaction, other inhibitors in this class have been shown to induce the dimerization, internalization, and subsequent degradation of the PD-L1 protein on the tumor cell surface. medchemexpress.eumedchemexpress.com The direct impact of this compound on PD-L1 expression levels or protein turnover on the tumor cell has not been specified in the available literature.

Modulation of Immunosuppressive Cell Populations in Tumor Microenvironment Mimicry

In Vivo Efficacy Assessments in Preclinical Animal Models

The anti-tumor effects of this compound have been evaluated in established preclinical animal models, demonstrating its potential for in vivo applications.

Syngeneic mouse models, which utilize immunocompetent mice, are essential for evaluating the efficacy of immunomodulatory agents. Research has consistently shown that this compound exhibits significant in vivo antitumor activity in the CT26 syngeneic mouse model. targetmol.comglpbio.commedchemexpress.eumedchemexpress.euabmole.com The CT26 model is a murine colon carcinoma that is widely used in immuno-oncology research. The observed tumor growth inhibition in this model confirms that the in vitro activity of restoring immune cell function translates to a tangible anti-tumor effect in a host with a complete immune system. targetmol.commedchemexpress.eumedchemexpress.com Specific data on the efficacy of this compound in murine melanoma or non-small-cell lung cancer (NSCLC) models were not available in the reviewed sources.

Model TypeSpecific ModelFindingSource(s)
Syngeneic CT26 Murine Colon CarcinomaSignificant in vivo antitumor activity targetmol.comglpbio.commedchemexpress.eumedchemexpress.euabmole.com

Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice that are subsequently reconstituted with human immune cells, offer a platform to study therapeutic efficacy in a human-relevant system. However, based on the reviewed scientific literature, there is no available data regarding the evaluation of this compound in PDX models with immune cell reconstitution.

Anti-tumor Immune Response Modulation within the Tumor Microenvironment

Information unavailable.

T-cell Infiltration and Activation within Tumors

Information unavailable.

Compound Names Mentioned

As no specific research on "this compound" could be located, no other compound names are relevant to include in this context.

Mechanisms of Resistance to Small Molecule Pd 1/pd L1 Inhibition

Intrinsic Resistance Mechanisms Identified in Preclinical Models

Preclinical studies have identified several key mechanisms that contribute to a tumor's inherent lack of response to PD-1/PD-L1 inhibition.

For PD-1/PD-L1 inhibitors to be effective, the immune system must first recognize the tumor as foreign. This recognition is largely dependent on the presence of tumor antigens, particularly neoantigens, which arise from mutations within the cancer cells. mdpi.com Tumors with a low mutational burden may not produce enough neoantigens to elicit a strong T-cell response, leading to a state of "immunological ignorance" where the tumor is essentially invisible to the immune system. researchgate.net Preclinical models have shown that tumors lacking sufficient tumor antigens are less likely to respond to anti-PD-1/PD-L1 therapy. bmj.comaacrjournals.org

Even if a tumor produces neoantigens, they must be properly presented to T-cells by Major Histocompatibility Complex (MHC) molecules on the tumor cell surface. aacrjournals.org Mutations or epigenetic silencing of genes involved in the MHC antigen processing and presentation machinery can impair this process, preventing T-cell recognition and subsequent tumor cell killing. nih.gov For instance, mutations in β2-microglobulin (B2M), a crucial component of MHC class I molecules, have been observed in preclinical models of resistance to PD-1 blockade. mdpi.comaacrjournals.org This leads to a loss of antigen presentation and renders the tumor cells resistant to T-cell-mediated destruction. mdpi.com

Gene/PathwayFunctionImpact of Dysfunction on PD-1/PD-L1 InhibitionPreclinical Evidence
β2-microglobulin (B2M)Essential for MHC class I molecule assembly and antigen presentation.Loss-of-function mutations prevent tumor antigen presentation to CD8+ T-cells, leading to immune evasion.Observed in preclinical models of acquired resistance to anti-PD-1 therapy. mdpi.comaacrjournals.org
Antigen Processing Machinery (e.g., TAP, LMP)Transports and processes antigens for loading onto MHC molecules.Defects can lead to reduced surface expression of peptide-MHC complexes.Epigenetic silencing and mutations can impair antigen presentation. nih.gov

Interferon-gamma (IFN-γ) is a critical cytokine produced by activated T-cells that has multiple anti-tumor effects, including the upregulation of MHC molecules on tumor cells and the induction of PD-L1 expression, a phenomenon known as "adaptive immune resistance". nih.gov However, some tumors can develop resistance to the effects of IFN-γ through mutations in the IFN-γ receptor or downstream signaling components like JAK1 and JAK2. immucura.com This resistance prevents the tumor from responding to T-cell-mediated anti-tumor signals, thereby contributing to primary resistance to PD-1/PD-L1 blockade. immucura.comnih.gov

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. In many cases, the TME is highly immunosuppressive, creating a barrier to effective anti-tumor immunity. frontiersin.org Key players in this immunosuppression include regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs). researchgate.net

Regulatory T-cells (Tregs): These cells suppress the activity of effector T-cells, thereby dampening the anti-tumor immune response. High infiltration of Tregs into the TME is often associated with poor prognosis and resistance to immunotherapy. nih.gov

Myeloid-Derived Suppressor Cells (MDSCs): This is a heterogeneous population of immature myeloid cells that can suppress T-cell function through various mechanisms, including the depletion of essential amino acids and the production of reactive oxygen species. nih.gov Preclinical studies have shown that the recruitment of MDSCs into the TME can dampen the efficacy of anti-PD-1 therapy. nih.gov

Immunosuppressive Cell TypeMechanism of SuppressionImpact on PD-1/PD-L1 InhibitionPreclinical Findings
Regulatory T-cells (Tregs)Suppress effector T-cell function and proliferation.High infiltration is associated with resistance to immunotherapy.Depletion of Tregs can enhance the efficacy of PD-1/PD-L1 blockade. nih.gov
Myeloid-Derived Suppressor Cells (MDSCs)Inhibit T-cell activation and function through various mechanisms.Recruitment to the TME can limit the effectiveness of anti-PD-1 therapy.Inhibition of MDSC recruitment can augment the efficacy of anti-PD-1 treatment. nih.gov

Primary Resistance to IFN-γ Signaling

Acquired Resistance Mechanisms in Preclinical Settings

Acquired resistance occurs in tumors that initially respond to PD-1/PD-L1 inhibition but subsequently progress. immucura.com This form of resistance often involves the evolution of the tumor and its microenvironment under the selective pressure of therapy. frontiersin.org

One of the key mechanisms of acquired resistance is the upregulation of alternative immune checkpoint pathways that can compensate for the blockade of PD-1/PD-L1. frontiersin.orgmdpi.com When the PD-1/PD-L1 axis is inhibited, tumor cells and exhausted T-cells can upregulate other inhibitory receptors and ligands, effectively creating new "brakes" on the anti-tumor immune response.

T-cell immunoglobulin and mucin-domain containing-3 (TIM-3): TIM-3 is another inhibitory receptor expressed on exhausted T-cells. Preclinical studies have shown that TIM-3 expression is often upregulated on T-cells following PD-1 blockade, contributing to acquired resistance. frontiersin.orgmdpi.com

Lymphocyte-activation gene 3 (LAG-3): LAG-3 is an inhibitory receptor that, like PD-1, is upregulated on exhausted T-cells. Its expression has been shown to increase in the setting of acquired resistance to anti-PD-1 therapy in preclinical models. frontiersin.orgmdpi.com

CD73: This ecto-enzyme is involved in the production of adenosine (B11128), an immunosuppressive molecule, in the TME. Upregulation of CD73 can lead to an increase in adenosine levels, which can inhibit T-cell function and promote resistance to PD-1 blockade. frontiersin.org

The development of resistance to small molecule PD-1/PD-L1 inhibitors like PD-1/PD-L1-IN-9 is a multifaceted challenge. Understanding the intricate mechanisms of both intrinsic and acquired resistance at the preclinical level is crucial for the development of rational combination therapies and novel strategies to overcome these hurdles and improve patient outcomes.

Re-exhaustion of T-cells

Initial blockade of the PD-1/PD-L1 axis can successfully reinvigorate exhausted T-cells, leading to tumor regression. frontiersin.org However, a common mechanism of acquired resistance is the subsequent re-exhaustion of these crucial immune cells. frontiersin.org This phenomenon occurs when, under the continued pressure of chronic antigen exposure within the tumor microenvironment (TME), T-cells begin to upregulate alternative inhibitory receptors, also known as immune checkpoints. mdpi.com

Prolonged exposure to tumor antigens can lead to a state of T-cell exhaustion, which is characterized by poor effector function. nih.gov While PD-1/PD-L1 inhibitors can reverse this state, the sustained inflammatory environment can trigger the expression of other co-inhibitory receptors on the surface of T-cells. mdpi.comfrontiersin.org

Key alternative inhibitory receptors implicated in T-cell re-exhaustion include:

T-cell immunoglobulin and mucin-domain containing-3 (TIM-3): Upregulation of TIM-3 on tumor-infiltrating lymphocytes (TILs) has been observed following anti-PD-1/PD-L1 therapy, contributing to acquired resistance. frontiersin.org TIM-3 expression on regulatory T-cells (Tregs) is also associated with resistance development. mdpi.com

Lymphocyte-activation gene 3 (LAG-3): This receptor, like PD-1, negatively regulates T-cell proliferation and activation. Its increased expression is another hallmark of exhausted T-cells. mdpi.comfrontiersin.org

Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4): Another well-known inhibitory receptor that can contribute to the suppression of T-cell activity. mdpi.comfrontiersin.org

The upregulation of these alternative checkpoints effectively creates new "brakes" on the anti-tumor immune response, leading to a dysfunctional state in T-cells and allowing the tumor to escape immune surveillance once again. mdpi.comfrontiersin.org

Alternative Inhibitory ReceptorRole in T-cell Re-exhaustionReference
TIM-3Upregulated on TILs and Tregs after PD-1/PD-L1 blockade, leading to acquired resistance. mdpi.comfrontiersin.org
LAG-3Increased expression on exhausted T-cells, contributing to the suppression of T-cell function. mdpi.comfrontiersin.org
CTLA-4A key inhibitory receptor that contributes to the overall suppressive state of T-cells. mdpi.comfrontiersin.org

Metabolic Alterations Limiting Efficacy

The tumor microenvironment is a metabolically hostile landscape, characterized by nutrient depletion and the accumulation of immunosuppressive metabolites. This metabolic competition between tumor cells and immune cells, particularly T-cells, is a significant factor in limiting the efficacy of PD-1/PD-L1 inhibitors. mdpi.comoaepublish.com

Tumor cells have a high metabolic rate and often outcompete T-cells for essential nutrients like glucose, glutamine, and arginine. mdpi.com This nutrient deprivation can severely impair T-cell function and survival. oaepublish.com For instance, the depletion of arginine by tumor cells has been shown to negatively impact the function of CD8+ T-cells. oaepublish.com

Furthermore, the metabolic byproducts of tumor cells can create an immunosuppressive environment. frontiersin.org Key metabolic pathways involved in resistance include:

Tryptophan Metabolism: The enzyme indoleamine-2,3-dioxygenase (IDO), often expressed by tumor cells, catabolizes the essential amino acid tryptophan. mdpi.com The resulting depletion of tryptophan and the accumulation of its metabolite, kynurenine (B1673888), impair T-cell proliferation and function. frontiersin.org

Adenosine Signaling: High levels of extracellular adenosine, produced by the enzyme CD73 on the surface of tumor cells, can signal through the A2A receptor on T-cells, leading to immunosuppression. frontiersin.orgoaepublish.com This pathway has been identified as a mechanism of acquired resistance to PD-1/PD-L1 blockade. frontiersin.org

Glutamine Metabolism: While T-cells require glutamine, tumor-specific inhibition of glutamine metabolism, when combined with anti-PD-L1 therapy, has been shown to enhance CD8+ T-cell proliferation and reduce tumor growth in preclinical models. oaepublish.com This suggests that the complex interplay of glutamine availability is crucial.

These metabolic alterations not only directly inhibit T-cell function but can also promote the activity of other immunosuppressive cells within the TME, such as myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs). mdpi.com

Metabolic PathwayMechanism of ResistanceKey MoleculesReference
Tryptophan CatabolismDepletion of tryptophan and accumulation of kynurenine impairs T-cell function.IDO, Tryptophan, Kynurenine frontiersin.orgmdpi.com
Adenosine SignalingExtracellular adenosine suppresses T-cell activity via the A2A receptor.CD73, Adenosine, A2AR frontiersin.orgoaepublish.com
Nutrient CompetitionTumor cells outcompete T-cells for essential nutrients like glucose and arginine, impairing T-cell function.Glucose, Arginine, Glutamine mdpi.comoaepublish.com

Antigen Processing and Presentation Machinery Alterations

For T-cells to recognize and eliminate cancer cells, the tumor cells must properly process and present tumor-specific antigens on their surface via the major histocompatibility complex (MHC) class I molecules. nih.gov Mutations or alterations in the genes responsible for this antigen processing and presentation machinery (APM) are a well-documented mechanism of both primary and acquired resistance to immune checkpoint inhibitors. nih.govaacrjournals.org

If tumor cells can no longer present antigens, they become invisible to the cytotoxic T-cells that have been activated by PD-1/PD-L1 blockade, allowing them to escape destruction. nih.gov

Key alterations in the APM include:

Beta-2-microglobulin (B2M) Mutations: B2M is an essential component for the stable expression of MHC class I molecules on the cell surface. nih.govaacrjournals.org Loss-of-function mutations or homozygous loss of the B2M gene have been identified in patients who have developed acquired resistance to PD-1 inhibitors. aacrjournals.org This leads to a lack of surface HLA Class I expression, rendering tumor cells resistant to T-cell recognition. nih.govaacrjournals.org

Mutations in Antigen Processing Components: The APM involves a cascade of proteins, including the proteasome and transporters associated with antigen processing (TAP). Mutations in the genes encoding these components can disrupt the entire process of antigen presentation. nih.gov

Interferon-gamma (IFN-γ) Signaling Pathway Defects: IFN-γ, released by activated T-cells, plays a crucial role in upregulating the expression of MHC class I molecules and PD-L1 on tumor cells. mdpi.comnih.gov Mutations in the IFN-γ signaling pathway, such as in the JAK1 or JAK2 genes, can make tumor cells insensitive to IFN-γ. nih.govaacrjournals.org This insensitivity prevents the upregulation of antigen presentation components, leading to immune evasion. nih.gov

These alterations highlight the ability of tumors to evolve under the selective pressure of immunotherapy, clonally selecting for cells that have developed mechanisms to hide from the immune system. mdpi.comnih.gov

Preclinical Combination Strategies with Pd 1/pd L1 in 9 Small Molecule Inhibitors

Combination with Other Immune Checkpoint Inhibitors

The use of PD-1/PD-L1 inhibitors in combination with other immune checkpoint blockers, such as those targeting CTLA-4, TIM-3, and LAG-3, is a promising strategy in cancer immunotherapy. frontiersin.orgnih.govnih.gov The rationale behind this approach is that multiple inhibitory pathways are often involved in suppressing the anti-tumor immune response. nih.gov By blocking several of these pathways simultaneously, it may be possible to achieve a more potent and durable activation of the immune system against cancer cells. mdpi.com

Preclinical models have shown that combining PD-1 or PD-L1 blockade with inhibitors of CTLA-4, TIM-3, or LAG-3 can lead to synergistic anti-tumor effects. frontiersin.orgresearchgate.net These combinations have been associated with enhanced T-cell activation and improved tumor regression compared to monotherapy. nih.govbmj.com For instance, studies in mice have demonstrated that dual blockade of PD-L1 and TIM-3, or PD-L1 and LAG-3, can significantly improve survival in models of myeloma. researchgate.net

Synergistic Effects on T-cell Activation and Tumor Regression

The combination of PD-1/PD-L1 inhibitors with other checkpoint blockers can lead to a more robust anti-tumor immune response. bmj.comfrontiersin.org This is achieved by overcoming the multiple mechanisms of T-cell exhaustion that are often present in the tumor microenvironment. nih.gov For example, while PD-1 blockade can reactivate exhausted T-cells, tumors may upregulate other checkpoint molecules like TIM-3 as a compensatory resistance mechanism. nih.gov By also targeting TIM-3, this resistance can be overcome, leading to a more profound and sustained T-cell response. nih.gov

Preclinical studies have provided evidence for this synergy. In mouse models, the combination of anti-PD-L1 and anti-TIM-3 antibodies resulted in enhanced tumor regression and improved survival. researchgate.netjci.org This was associated with an increase in the number and function of tumor-infiltrating T-cells. mdpi.com Similarly, combining PD-1 blockade with LAG-3 inhibition has also shown promising results in preclinical cancer models. frontiersin.org

Combination with Conventional Cancer Therapies in Preclinical Models

Researchers are exploring the combination of PD-1/PD-L1 inhibitors with established cancer treatments like chemotherapy and radiotherapy to improve patient outcomes. researchgate.netbmj.com The premise is that conventional therapies can induce changes in the tumor that make it more susceptible to the effects of immune checkpoint blockade. nih.gov

Chemotherapy-Induced Immunomodulation and PD-1/PD-L1 Sensitivity

Chemotherapy, in addition to its direct cytotoxic effects on cancer cells, can also modulate the immune system in ways that enhance the efficacy of PD-1/PD-L1 inhibitors. researchgate.netnih.gov Some chemotherapy agents can induce immunogenic cell death, a process where dying cancer cells release signals that attract and activate immune cells. sci-hub.se This can lead to an increased presentation of tumor antigens to T-cells, making the tumor more recognizable to the immune system. news-medical.net

Furthermore, certain chemotherapies can selectively deplete immunosuppressive cells in the tumor microenvironment, such as regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs). researchgate.net This can help to create a more favorable environment for an anti-tumor immune response. Some studies have also shown that platinum-based chemotherapy can upregulate the expression of PD-L1 on tumor cells, potentially increasing their sensitivity to PD-1/PD-L1 blockade. nih.govsci-hub.se Preclinical studies combining platinum-based chemotherapy with PD-1/PD-L1 inhibitors have demonstrated synergistic anti-tumor effects in various cancer models. researchgate.netsci-hub.se

Radiotherapy-Induced Immune Responses and Synergy with PD-1/PD-L1 Blockade

Radiotherapy is another conventional cancer treatment that has shown synergistic effects when combined with PD-1/PD-L1 inhibitors in preclinical models. bmj.combmj.comnih.gov Similar to chemotherapy, radiation can induce immunogenic cell death and enhance the presentation of tumor antigens. nih.gov It can also promote the infiltration of T-cells into the tumor. amegroups.org

Ionizing radiation has been shown to upregulate PD-L1 expression on tumor cells in a CD8+ T-cell and IFNγ-dependent manner, which can enhance the effectiveness of PD-1/PD-L1 blockade. nih.gov Preclinical studies have demonstrated that the combination of radiotherapy and anti-PD-L1 treatment can lead to enhanced tumor control and even regression of distant, non-irradiated tumors, an effect known as the abscopal effect. jci.orgbmj.comnih.gov The timing of administration of the two therapies appears to be a crucial factor in achieving this synergy. frontiersin.org

Combination with Targeted Therapies

The combination of PD-1/PD-L1 inhibitors with targeted therapies, such as vascular endothelial growth factor (VEGF) tyrosine kinase inhibitors (TKIs) and mitogen-activated protein kinase (MAPK) pathway inhibitors, is an active area of preclinical research. nih.govfrontiersin.orgpharmacytimes.com These combinations aim to simultaneously target cancer cell growth pathways and enhance the anti-tumor immune response. mdpi.com

Modulation of Tumor Microenvironment by Targeted Agents

Targeted therapies can alter the tumor microenvironment in ways that may enhance the efficacy of PD-1/PD-L1 blockade. researchgate.netresearchgate.net For instance, anti-angiogenic agents that target the VEGF pathway can normalize the tumor vasculature, which can improve the infiltration of immune cells into the tumor. nih.gov Inhibition of the VEGF pathway has also been shown to decrease the number of immunosuppressive cells like Tregs and MDSCs. researchgate.net Preclinical studies combining VEGF inhibitors with PD-1/PD-L1 blockade have shown enhanced anti-tumor activity in various cancer models. nih.govfrontiersin.org

Similarly, inhibitors of the MAPK pathway, such as BRAF and MEK inhibitors, which are used in melanoma and other cancers, can also impact the tumor immune microenvironment. mdpi.com These inhibitors have been shown to increase the expression of tumor antigens and promote the infiltration of T-cells into the tumor, making them more susceptible to immune checkpoint blockade. mdpi.com Preclinical studies have demonstrated that combining BRAF or MEK inhibitors with PD-1 blockade can lead to improved and more durable tumor responses. mdpi.com

Interactive Table: Preclinical Combination Strategies with PD-1/PD-L1 Inhibitors

Combination PartnerMechanism of SynergyPreclinical Findings
Immune Checkpoint Inhibitors (CTLA-4, TIM-3, LAG-3) Blocking multiple inhibitory pathways to enhance T-cell activation. nih.govmdpi.comSynergistic tumor regression and improved survival in mouse models. frontiersin.orgresearchgate.net
Chemotherapy Induction of immunogenic cell death, depletion of immunosuppressive cells, and potential upregulation of PD-L1. researchgate.netsci-hub.seresearchgate.netEnhanced anti-tumor effects in various cancer models. researchgate.netsci-hub.se
Radiotherapy Induction of immunogenic cell death, enhanced antigen presentation, and upregulation of PD-L1. nih.govnih.govImproved local and systemic tumor control, including the abscopal effect. jci.orgbmj.comnih.gov
Targeted Therapies (VEGF TKIs, MAPK inhibitors) Normalization of tumor vasculature, decreased immunosuppressive cells, and increased tumor antigen expression. nih.govmdpi.comresearchgate.netEnhanced anti-tumor activity and more durable responses in preclinical models. nih.govmdpi.comfrontiersin.org

Mechanisms of Enhanced Anti-tumor Immunity

The strategic combination of small molecule inhibitors targeting the PD-1/PD-L1 axis with other molecularly targeted agents can significantly amplify anti-tumor immunity through complementary mechanisms of action. This approach moves beyond single-pathway inhibition to create a more profound and durable immune response by reshaping the tumor microenvironment (TME). The core principle is that while PD-1/PD-L1 inhibitors reactivate exhausted T cells, other inhibitors can tackle separate tumor defense mechanisms, such as immunosuppressive cell populations or aberrant signaling pathways. mdpi.comnih.gov

Preclinical studies have demonstrated that combining PD-1/PD-L1 blockade with inhibitors of other immune checkpoints, such as T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) or Lymphocyte-activation gene 3 (LAG-3), leads to superior anti-tumor activity. mdpi.comd-nb.info TIM-3 is frequently co-expressed with PD-1 on severely exhausted T cells within tumors. bmbreports.org The simultaneous blockade of both receptors can more effectively restore T-cell proliferation and cytokine production than targeting either pathway alone. bmbreports.org This dual blockade helps to overcome profound T-cell exhaustion, a common mechanism of resistance to anti-PD-1/PD-L1 monotherapy. mdpi.com

Furthermore, targeting non-immune pathways that influence the TME is a powerful strategy. For instance, inhibitors of the vascular endothelial growth factor (VEGF) pathway can normalize tumor vasculature. nih.gov This process enhances the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor, making them more accessible to the reactivating effects of PD-1/PD-L1 inhibition. nih.gov Similarly, inhibiting key oncogenic signaling pathways, such as the PI3K/AKT pathway, can decrease the expression of PD-L1 on tumor cells and reduce the production of immunosuppressive cytokines, further augmenting the efficacy of the PD-1/PD-L1 inhibitor. mdpi.comresearchgate.net This multi-pronged attack, which enhances T-cell function while simultaneously dismantling the tumor's protective microenvironment, is critical for achieving a robust anti-tumor response. nih.gov

Below is a summary of preclinical combination strategies involving small molecule PD-1/PD-L1 inhibitors.

Combination Partner (Target)Mechanism of Enhanced Anti-tumor ImmunityPreclinical Outcome
TIM-3 Inhibitor Overcomes T-cell exhaustion by blocking a parallel co-inhibitory receptor often co-expressed with PD-1. mdpi.combmbreports.orgSynergistic improvement in effector CD8+ T cell function and proliferation. bmbreports.org
LAG-3 Inhibitor Blocks an additional inhibitory receptor on T cells, leading to enhanced T-cell activation and proliferation. mdpi.comd-nb.infoIncreased anti-tumor responses compared to monotherapy in preclinical models. mdpi.com
VEGF Inhibitor Normalizes tumor vasculature, leading to improved T-cell infiltration and reduced immunosuppression in the TME. nih.govEnhanced recruitment of T cells and significant tumor growth inhibition. nih.gov
PI3K Inhibitor Reduces immunosuppressive signals and can decrease PD-L1 expression on cancer cells. mdpi.comresearchgate.netIncreased tumor-infiltrating lymphocytes and decreased numbers of regulatory T cells (Tregs). nih.gov

Combination with Novel Immunotherapeutic Modalities (e.g., TLR9 Agonists, IL-2 pathway agonists)

Pairing PD-1/PD-L1 small molecule inhibitors with novel immunotherapies that stimulate different facets of the immune system represents a promising frontier in cancer treatment. These combinations aim to generate a more comprehensive and potent anti-tumor response by activating both the innate and adaptive immune systems.

Toll-like receptor 9 (TLR9) agonists are designed to activate the innate immune system. researchgate.net By mimicking bacterial DNA, they stimulate immune cells like dendritic cells, leading to a pro-inflammatory environment within the tumor. mdpi.com This initial innate immune activation can make "cold" tumors, which lack immune cell infiltration, "hot," thereby priming them for a more effective response to PD-1/PD-L1 blockade. researchgate.net Preclinical studies have shown that the combination of a TLR9 agonist with a PD-1/PD-L1 inhibitor can lead to synergistic anti-tumor effects. researchgate.net For example, in a murine colon carcinoma model, the combination resulted in significantly greater tumor growth inhibition (48%) compared to the TLR9 agonist alone (28%) or the anti-PD-L1 agent alone (no effect). researchgate.net This suggests that activating the innate immune system with a TLR9 agonist can create a more favorable TME for the subsequent T-cell reactivation by a PD-1/PD-L1 inhibitor.

Interleukin-2 (B1167480) (IL-2) pathway agonists are potent stimulators of T-cell and Natural Killer (NK) cell proliferation and activity. mdpi.com Traditional IL-2 therapy is limited by toxicity, but novel agonists like bempegaldesleukin are engineered to preferentially activate tumor-killing CD8+ T cells and NK cells over immunosuppressive regulatory T cells (Tregs). mdpi.com The combination with a PD-1/PD-L1 inhibitor is highly synergistic; the IL-2 agonist expands the army of effector immune cells within the tumor, while the checkpoint inhibitor ensures these cells remain active and are not shut down by the tumor's PD-L1 expression. mdpi.commdpi.com Preclinical research has demonstrated that this combination leads to a marked increase in the proliferation of intratumoral CD8+ T-cells and a depletion of Tregs, resulting in significant tumor regression and improved survival. mdpi.commdpi.com

The following table details the rationale and findings for these combination strategies.

Novel ImmunotherapyMechanism of ActionRationale for Combination with PD-1/PD-L1 InhibitorKey Preclinical Findings
TLR9 Agonist Activates the innate immune system, particularly dendritic cells, promoting an inflammatory TME. researchgate.netmdpi.comConverts immunologically "cold" tumors to "hot" tumors, enhancing the efficacy of T-cell reactivation. researchgate.netSynergistic tumor growth inhibition and prolonged survival in murine cancer models. researchgate.net
IL-2 Pathway Agonist Stimulates the proliferation and activation of effector immune cells, such as CD8+ T cells and NK cells. mdpi.commdpi.comIncreases the number of tumor-infiltrating effector cells that can be unleashed by PD-1/PD-L1 blockade. mdpi.comEnhanced tumor regression, increased intratumoral CD8+ T-cells, and depletion of Treg cells. mdpi.commdpi.com

Biomarker Research and Predictive Signatures in Preclinical Models for Pd 1/pd L1 in 9

Identification of Preclinical Biomarkers for Response to PD-1/PD-L1-IN-9

The identification of reliable biomarkers is crucial for predicting the response to therapies targeting the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1). In preclinical research, several potential biomarkers have been investigated to forecast the efficacy of PD-1/PD-L1 inhibitors. These biomarkers largely fall into three categories: PD-L1 expression, tumor mutational burden (TMB), and the characteristics of tumor-infiltrating lymphocytes (TILs). bmj.com

PD-L1 Expression Levels in Preclinical Tumor Models

PD-L1 expression, often induced by interferon-gamma (IFN-γ) released by effector T cells, is a key mechanism of adaptive immune resistance. bmj.comjcancer.org In various preclinical models, the level of PD-L1 expression on tumor cells and immune cells within the tumor microenvironment has been explored as a predictive biomarker for the response to PD-1/PD-L1 blockade. jcancer.orgmdpi.com

Upregulation of PD-L1 in the tumor microenvironment can be triggered by pro-inflammatory cytokines like IFN-γ, which is a part of the adaptive immune response to the tumor. bmj.com This adaptive expression is considered a surrogate marker for an ongoing, yet suppressed, anti-tumor immune response that can be unleashed by PD-1/PD-L1 inhibitors. bmj.com Preclinical studies have shown that tumors with higher PD-L1 expression often exhibit better responses to anti-PD-1/PD-L1 therapies. esmo.org For instance, in mouse models of various cancers, the administration of anti-PD-L1 monoclonal antibodies has been shown to inhibit tumor growth, particularly in tumors expressing PD-L1. jcancer.org

However, PD-L1 expression is a dynamic and heterogeneous biomarker. onclive.com Its expression can vary between different tumor types, within the same tumor, and over time. esmo.org Some preclinical models have demonstrated that even tumors with low or absent PD-L1 expression can respond to PD-1/PD-L1 blockade, suggesting the involvement of other predictive factors. nih.govjci.org

Model SystemKey Findings Regarding PD-L1 Expression
Mouse Myeloma (J558L cells) Treatment with anti-PD-L1 monoclonal antibodies inhibited tumor growth in vivo. jcancer.org
Mouse Melanoma (B16 cells) In PD-1 deficient mice, metastasis of B16 melanoma was significantly inhibited. jcancer.org
Various Human Cancer Cell Lines IFN-γ stimulation can upregulate PD-L1 expression. jcancer.org

Tumor Mutational Burden (TMB) in Preclinical Models

Tumor Mutational Burden (TMB) refers to the total number of somatic mutations per megabase of DNA in a tumor. binaytara.org A higher TMB is thought to lead to the generation of more neoantigens, which are novel proteins that can be recognized as foreign by the immune system, thereby triggering an anti-tumor immune response. binaytara.org

Preclinical studies have investigated the correlation between TMB and the efficacy of PD-1/PD-L1 inhibitors. Models with a high TMB are often more responsive to immune checkpoint blockade. nih.gov This is because the increased neoantigen load can enhance the recognition of tumor cells by T cells, making them more susceptible to immune-mediated destruction following the removal of the PD-1/PD-L1 inhibitory signal. binaytara.org

Importantly, research suggests that TMB and PD-L1 expression are largely independent biomarkers. nih.govjci.org Some preclinical models show that tumors can have a high TMB but low PD-L1 expression, or vice versa. jci.org This independence suggests that they may represent different aspects of tumor immunogenicity and that combining these biomarkers could provide a more accurate prediction of response to PD-1/PD-L1 inhibitors. jci.orgmdpi.com

BiomarkerAssociation with Response to PD-1/PD-L1 Blockade
High TMB Generally associated with improved response and survival rates. nih.gov
Low TMB Often associated with a poorer response to monotherapy. jci.org

Tumor Infiltrating Lymphocyte (TIL) Density and Phenotype

The presence, density, and characteristics of tumor-infiltrating lymphocytes (TILs) are critical components of the anti-tumor immune response and have been evaluated as predictive biomarkers in preclinical models. mdpi.com The general hypothesis is that a pre-existing T-cell infiltrate within the tumor is necessary for a successful response to PD-1/PD-L1 blockade. nih.gov

Key aspects of TILs investigated in preclinical models include:

Density of CD8+ T cells: A high density of cytotoxic CD8+ T lymphocytes within the tumor is often associated with a better prognosis and response to immunotherapy. mdpi.com These are the primary effector cells responsible for killing cancer cells.

PD-1 Expression on TILs: High expression of PD-1 on CD8+ TILs can indicate an exhausted T-cell state due to chronic antigen exposure. nih.govmdpi.com However, it can also signify a population of T cells that are actively engaged with the tumor and are therefore prime targets for reinvigoration by PD-1/PD-L1 blockade. mdpi.comnih.gov Preclinical studies have shown that a higher PD-1 expression on CD8+ T cells compared to regulatory T cells (Tregs) correlates with a favorable response to treatment. mdpi.com

Ratio of Effector T cells to Regulatory T cells (Tregs): A higher ratio of effector T cells to immunosuppressive Tregs within the tumor microenvironment is generally indicative of a more robust anti-tumor immune status and predicts a better response to checkpoint inhibitors.

Preclinical models have demonstrated that the absence of a significant TIL infiltrate, often termed an "immune-excluded" or "immune-desert" phenotype, is associated with a lack of response to PD-1/PD-L1 inhibitors. mdpi.com

Gene Expression Signatures Associated with Response

Beyond single biomarkers, researchers are investigating multi-gene expression signatures to predict the response to PD-1/PD-L1 blockade in preclinical models. These signatures can provide a more comprehensive view of the immune landscape within the tumor microenvironment.

One of the most well-studied signatures is the interferon-gamma (IFN-γ) gene signature . The presence of an IFN-γ-related gene expression profile within the tumor suggests an active, albeit suppressed, T-cell response, as IFN-γ is a key cytokine produced by activated T cells. plos.org Tumors with a strong IFN-γ signature are often more likely to respond to PD-1/PD-L1 inhibition. plos.org

Other gene expression signatures being explored in preclinical settings include those related to:

T-cell activation and function

Antigen presentation machinery

Myeloid cell inflammation

For example, a study on non-small cell lung cancer models identified that signatures related to interferons and antigen processing and presentation were correlated with progression-free survival after nivolumab (B1139203) treatment. plos.org Another study identified M1 and peripheral T cell signatures as strong predictors of durable clinical benefit. researchgate.net These signatures often outperform single biomarkers like PD-L1 expression or TMB in predicting response. researchgate.net

Spatial Profiling of Immune Cell Interactions in Preclinical Tumor Microenvironments

Recent advances in spatial transcriptomics and multiplex immunofluorescence are enabling a deeper understanding of the spatial organization of the tumor microenvironment (TME) in preclinical models. This goes beyond simply quantifying cell types to mapping their locations and interactions, which is critical for understanding the mechanisms of response and resistance to PD-1/PD-L1 inhibitors.

In preclinical studies, spatial profiling can reveal:

The proximity of PD-L1-expressing cells to PD-1-expressing T cells: Direct contact between these cells is necessary for the inhibitory signal to occur. Spatial analysis can determine if these cells are co-localized, indicating an active immune checkpoint. mdpi.com

The formation of immune "hotspots" versus "cold" regions: Identifying areas of dense immune infiltration versus areas devoid of immune cells can provide insights into the heterogeneity of the anti-tumor immune response. frontiersin.org

The spatial relationships between different immune cell subsets: For example, the proximity of cytotoxic T cells to cancer cells, and the localization of immunosuppressive cells like Tregs and myeloid-derived suppressor cells (MDSCs) in relation to effector T cells. mdpi.com

A study on triple-negative breast cancer models using spatial transcriptomics and multiplex immunofluorescence revealed that in PD-L1-positive tumors, there was not necessarily direct contact between PD-1 and PD-L1 expressing cells, and a prevalence of PD1-negative M2 macrophages and T lymphocytes was observed. mdpi.com This highlights the complexity of the TME and suggests that the mere presence of these markers may not be sufficient for a response if they are not spatially organized to interact effectively.

Future Research Directions and Translational Perspectives for Pd 1/pd L1 in 9 Type Compounds

Development of Next-Generation Small Molecule PD-1/PD-L1 Inhibitors

The landscape of cancer immunotherapy is rapidly evolving, with a significant focus on developing alternatives to monoclonal antibody (mAb) therapies. tandfonline.com Small molecule inhibitors targeting the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) axis, such as PD-1/PD-L1-IN-9, represent a promising frontier. These compounds offer potential advantages over mAbs, including oral bioavailability, better penetration into solid tumors, shorter half-lives, and lower production costs. tandfonline.comnih.govbmj.com

This compound is a potent, orally active inhibitor of the PD-1/PD-L1 interaction with an IC50 of 3.8 nM. medchemexpress.commedchemexpress.comglpbio.comchemscene.com It has demonstrated the ability to enhance the tumor-killing activity of immune cells and shows significant anti-tumor activity in vivo. medchemexpress.commedchemexpress.comglpbio.comchemscene.com The development of next-generation inhibitors builds upon the foundation laid by compounds like this compound, aiming to refine their properties for greater clinical impact.

Addressing Limitations of Current Small Molecule Scaffolds

One of the primary challenges in designing small molecule PD-1/PD-L1 inhibitors is the nature of the protein-protein interaction (PPI) interface. It is large and relatively flat, lacking the well-defined binding pockets that are ideal for high-affinity ligand binding. Early scaffolds, often based on a biphenyl (B1667301) core, have sometimes been associated with poor drug-like properties. frontiersin.org

Future research is focused on overcoming these limitations by:

Improving Scaffold Diversity: Moving beyond the initial biphenyl structures to explore novel chemical scaffolds. For instance, researchers have developed inhibitors based on naphthyridine and bmj.commdpi.comnih.govtriazolo[4,3-a]pyridine scaffolds. nih.govresearchgate.net

Enhancing Binding Affinity: Developing compounds that can effectively compete with the natural, high-affinity interaction between PD-1 and PD-L1. This involves creating molecules that can induce conformational changes in PD-L1, such as dimerization, which prevents its binding to PD-1. bmj.com

Optimizing Pharmacokinetics: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules to ensure they reach the tumor microenvironment in sufficient concentrations and have a desirable half-life. tandfonline.com

Enhancing Potency and Specificity via Novel Designs

The quest for more potent and specific small molecule inhibitors is driving innovative design strategies. A key approach is the development of symmetric compounds. It has been hypothesized that a symmetric molecule can induce a flip in the sidechain of a key amino acid residue (Tyr56) in PD-L1, creating a new cavity and leading to increased binding affinity. frontiersin.org

Novel design strategies include:

C2-Symmetric Molecules: The design of molecules with C2 symmetry has been shown to enhance potency. For example, a C2 symmetric compound was found to be nearly twice as potent as its asymmetric counterpart. frontiersin.org

Structure-Based Drug Design: Utilizing the growing number of available crystal structures of PD-L1 in complex with inhibitors to guide the design of new molecules with improved binding and specificity. bmj.comacs.org

Macrocyclic Peptides: Exploring macrocyclic peptides as an alternative to traditional small molecules. These can offer a larger surface area to disrupt the PD-1/PD-L1 interaction and may act through a purely competitive mechanism. tandfonline.com

Strategies for Overcoming Resistance in Preclinical Models

A significant challenge with PD-1/PD-L1 blockade therapies is the development of resistance, which can be either primary (innate) or acquired. nih.govfrontiersin.org Understanding and overcoming these resistance mechanisms is crucial for extending the benefit of immunotherapy to more patients.

Development of Resistance-Breaking Analogues

The development of resistance can be driven by various factors within the tumor microenvironment, including the upregulation of alternative immune checkpoints. mdpi.comfrontiersin.org For instance, increased expression of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) and Lymphocyte-activation gene 3 (LAG-3) has been observed in tumors that become resistant to anti-PD-1/PD-L1 therapy. mdpi.commdpi.com

Strategies to develop resistance-breaking analogues include:

Dual-Target Inhibitors: Designing small molecules that can simultaneously inhibit PD-L1 and other checkpoint proteins like V-domain Ig suppressor of T-cell activation (VISTA). CA-170 is an example of a small molecule designed to antagonize both PD-L1/PD-L2 and VISTA signaling. frontiersin.orgcancerbiomed.org

Modulating the Tumor Microenvironment: Developing compounds that not only block PD-L1 but also have other effects on the tumor microenvironment, such as increasing the infiltration of cytotoxic T cells. nih.gov

Preclinical Evaluation of Multi-target Approaches

Given the complexity of immune resistance, multi-target approaches are a key area of investigation. This involves combining PD-1/PD-L1 inhibitors with other therapies to tackle resistance from multiple angles.

Preclinical evaluation of these approaches includes:

Combination with other Checkpoint Inhibitors: Studies in preclinical models have shown that combining PD-1 and CTLA-4 blockade can lead to more pronounced anti-tumor activity by expanding the population of infiltrating cytotoxic T cells. cancernetwork.com Similarly, combining PD-1 inhibitors with LAG-3 or TIM-3 inhibitors has shown promise. mdpi.comfrontiersin.org

Combination with Targeted Therapies: Combining PD-1/PD-L1 inhibitors with drugs that target specific oncogenic pathways, such as those involving BRAF, MEK, or VEGF, is being actively explored. frontiersin.org

Combination with Chemotherapy and Radiotherapy: These conventional therapies can induce immunogenic cell death, releasing tumor antigens and creating a more favorable environment for the action of checkpoint inhibitors. frontiersin.orgfrontiersin.org

Exploration of Diverse Preclinical Disease Models for Efficacy (beyond common tumor types)

To fully understand the potential of new PD-1/PD-L1 inhibitors, it is essential to evaluate their efficacy in a wide range of preclinical models that reflect the diversity of human cancers. While common tumor models like melanoma and non-small cell lung cancer have been instrumental, expanding to other cancer types is crucial. cancernetwork.comfrontiersin.org

Future research will involve:

Humanized Mouse Models: The use of mice with a humanized immune system allows for the in vivo evaluation of compounds that target human PD-1 or PD-L1. These models are critical for assessing the efficacy and immunological mechanisms of new inhibitors.

Syngeneic Mouse Models: These models, where the tumor and the mouse are from the same genetic background, are valuable for studying the interaction between the inhibitor, the tumor, and the host immune system. The CT26 colon carcinoma model and the 4T1 breast cancer model are examples used to test compounds like this compound and its successors. medchemexpress.comnih.gov

Organoid Models: Tumor-derived organoids are three-dimensional cultures that can recapitulate many features of the original tumor. They are emerging as a powerful tool for high-throughput screening of drug responses.

Models of Less Common Cancers: Evaluating inhibitors in preclinical models of less common but aggressive cancers, such as angiosarcoma or certain types of gastrointestinal cancers, could open up new therapeutic avenues for these patients. frontiersin.org

By systematically exploring these diverse models, researchers can gain a more comprehensive understanding of the therapeutic potential and limitations of novel PD-1/PD-L1 small molecule inhibitors, ultimately paving the way for their successful clinical translation.

Advanced Preclinical Models for Predicting Efficacy and Understanding Mechanisms

Traditional preclinical cancer models, such as 2D cell cultures and standard animal models, often fail to fully recapitulate the complexity of the human tumor microenvironment (TME). nih.govnih.gov To bridge this gap, advanced preclinical models are being increasingly employed to provide more physiologically relevant data for the evaluation of novel immunotherapies like this compound.

Organoid and 3D Culture Systems

Key Applications in Evaluating this compound Type Compounds:

Co-culture with Immune Cells: Organoids can be co-cultured with various immune cells, such as peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs), to create a more realistic TME in a controlled in vitro setting. biocompare.comsinobiological.com This allows for the detailed study of how compounds like this compound modulate the interaction between tumor cells and immune cells. sinobiological.com

Predicting Therapeutic Efficacy: By treating these co-culture systems with PD-1/PD-L1 inhibitors, researchers can assess the drug's ability to enhance immune cell-mediated tumor killing. mdpi.com This provides a platform for personalized medicine, where the efficacy of a drug can be predicted for an individual patient before administration. mdpi.com For instance, studies have shown that melanoma spheroids co-cultured with autologous PBMCs and treated with a small-molecule PD-1/PD-L1 inhibitor resulted in higher CD8+ T-cell infiltration compared to controls. bmj.com

Investigating Mechanisms of Action: These systems enable the dissection of the molecular and cellular mechanisms underlying the response to PD-1/PD-L1 blockade. Researchers can analyze changes in cytokine profiles, immune cell activation markers, and tumor cell apoptosis to understand how these small molecules restore T-cell function. sinobiological.commdpi.com

Table 1: Applications of Organoid and 3D Culture Systems in Immunotherapy Research

Application Description Relevance for this compound Type Compounds
Efficacy Screening Testing the ability of a compound to induce tumor cell death in a patient-specific model. mdpi.com Allows for high-throughput screening of various analogs of this compound to identify the most potent candidates.
Immune Cell Infiltration Quantifying the migration of immune cells into the tumor organoid upon treatment. bmj.com Provides a visual and quantitative measure of the compound's ability to recruit cytotoxic T cells to the tumor site.
Biomarker Discovery Identifying molecular or cellular markers that correlate with treatment response or resistance. sinobiological.com Can help in identifying patient populations most likely to benefit from treatment with this compound.

| Combination Therapy Testing | Evaluating the synergistic effects of PD-1/PD-L1 inhibitors with other anti-cancer agents. | Facilitates the rational design of combination therapies to enhance the efficacy of this compound. |

Humanized Mouse Models

To overcome the species-specific differences between the murine and human immune systems, humanized mouse models have been developed. nih.gov These are typically immunodeficient mice engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs), resulting in the development of a functional human immune system. epo-berlin.comcellandgene.com

Utility in Preclinical Assessment of this compound Type Compounds:

In Vivo Efficacy and Safety: Humanized mice bearing human tumors (either cell line-derived xenografts, CDXs, or patient-derived xenografts, PDXs) provide a powerful in vivo platform to evaluate the anti-tumor activity of human-specific therapies like small molecule PD-1/PD-L1 inhibitors. epo-berlin.comcellandgene.comfrontiersin.org These models allow for the assessment of a compound's impact on tumor growth in the context of a human immune system. frontiersin.org

Studying Immune Responses: Researchers can analyze the human immune cell populations within the tumor, blood, and lymphoid organs of these mice to understand the in vivo immunological effects of the treatment. epo-berlin.com For example, studies using humanized mice have demonstrated that anti-PD-1 therapy can increase the infiltration of human CD8+ T cells into tumors, correlating with tumor growth inhibition. bmj.com

Evaluating Combination Therapies: These models are invaluable for testing the efficacy and potential toxicities of combination therapies, such as pairing a PD-1/PD-L1 inhibitor with chemotherapy or other immunotherapies. frontiersin.org

Modeling Patient Heterogeneity: The use of PDXs from different patients can help to model the variability in treatment response observed in the clinic, which is often dependent on the specific characteristics of the patient's tumor and immune system. frontiersin.org

Table 2: Types of Humanized Mouse Models for Immunotherapy Research

Model Type Description Advantages for PD-1/PD-L1 Inhibitor Testing
PBMC-Humanized Mice Immunodeficient mice injected with human peripheral blood mononuclear cells. epo-berlin.com Rapid and relatively simple to generate; useful for short-term studies of T-cell function.
HSC-Humanized Mice Immunodeficient mice engrafted with human hematopoietic stem cells (e.g., from cord blood). cellandgene.com Allows for the long-term development of a multi-lineage human immune system, including T cells, B cells, and myeloid cells. epo-berlin.com

| PD-1/PD-L1 Knock-in Mice | Mice in which the murine PD-1 or PD-L1 gene is replaced with its human counterpart. gempharmatech.comgenoway.com | Possess a fully functional murine immune system that can be targeted by human-specific PD-1/PD-L1 inhibitors, enabling the study of on-target effects in an immunocompetent setting. |

Integration of Computational Biology and Artificial Intelligence in Drug Discovery and Preclinical Research

The development of small molecule inhibitors like this compound is increasingly benefiting from the integration of computational biology and artificial intelligence (AI). nih.gov These technologies can accelerate the drug discovery process, from identifying novel drug candidates to predicting their efficacy and optimizing clinical trial design. nih.govbiospace.com

Applications in the Development of this compound Type Compounds:

Drug Discovery and Design: AI-powered algorithms can screen vast chemical libraries to identify novel small molecules with the potential to bind to and inhibit the PD-1/PD-L1 interaction. researchgate.netnih.gov Computational methods like molecular docking and molecular dynamics simulations are essential for understanding the binding mechanisms of these molecules and for guiding their optimization to improve potency and selectivity. nih.govmdpi.com

Predictive Biomarker Identification: AI can analyze complex datasets, including genomic, proteomic, and imaging data, to identify biomarkers that predict patient response to PD-1/PD-L1 inhibitors. researchgate.netmdpi.com This can help in stratifying patients for clinical trials and personalizing treatment approaches.

Efficacy Prediction and Response Evaluation: Machine learning models are being developed to predict the efficacy of immunotherapies based on pre-treatment data, such as histology images and molecular profiles. researchgate.netmdpi.com This could lead to more accurate patient selection and improved clinical outcomes.

Optimizing Preclinical Studies: AI can be used to analyze data from advanced preclinical models, such as organoid co-cultures, to extract more meaningful insights into drug efficacy and mechanisms of action. biocompare.com For example, AI-driven image analysis can quantify changes in organoid morphology and immune cell behavior in response to treatment. biocompare.com

Table 3: Computational and AI Approaches in PD-1/PD-L1 Inhibitor Development

Approach Description Impact on this compound Development
Virtual Screening Computationally screening large libraries of compounds to identify potential binders to a target protein. nih.gov Accelerates the identification of novel chemical scaffolds for PD-1/PD-L1 inhibition.
Molecular Dynamics Simulations Simulating the movement of atoms and molecules to understand the stability and dynamics of protein-ligand interactions. nih.gov Provides insights into the binding mode of this compound and helps in designing more potent analogs.
Machine Learning Models Algorithms that can learn from data to make predictions, such as patient response to therapy. researchgate.netmdpi.com Can aid in the selection of patients most likely to respond to this compound in clinical trials.

Q & A

Q. What is the molecular mechanism by which PD-1/PD-L1-IN-9 inhibits the PD-1/PD-L1 interaction?

this compound acts as a competitive inhibitor, binding to PD-1 or PD-L1 to disrupt their interaction. It exhibits an IC50 of 3.8 nM in biochemical assays, indicating high binding affinity . Unlike monoclonal antibodies (e.g., nivolumab), which sterically block the interaction, small-molecule inhibitors like this compound may target specific hydrophobic pockets or allosteric sites, though structural details require further elucidation .

Q. Which experimental models are most appropriate for evaluating the in vitro efficacy of this compound?

Peripheral blood mononuclear cells (PBMCs) co-cultured with PD-L1<sup>+</sup> tumor cells (e.g., MDA-MB-231) are widely used. This compound demonstrates dose-dependent activation of immune cell-mediated tumor killing with an EC50 of ~100 nM in these systems . Flow cytometry can quantify IFN-γ or granzyme B secretion to validate functional T-cell activation .

Q. What pharmacokinetic parameters should be prioritized when assessing this compound in rodent studies?

Key parameters include:

  • Oral bioavailability : 22% in rats at 25 mg/kg .
  • Half-life (T1/2) : 4.2 h (IV) and 6.4 h (oral) in rats .
  • Cmax : 192 ng/mL (oral) and 1233 ng/mL (IV) in rats .
  • Dose translation : Use body surface area (BSA) scaling with Km coefficients (e.g., mouse-to-rat dose conversion: multiply by 3/6) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s in vitro IC50 (3.8 nM) and cellular EC50 (100 nM)?

The ~26-fold difference arises from assay conditions:

  • Biochemical vs. cellular assays : IC50 measures direct binding inhibition, while EC50 reflects functional immune activation in PBMC-tumor co-cultures, influenced by tumor microenvironment factors (e.g., PD-L1 density, immune cell infiltration) .
  • Protein binding : Serum proteins may reduce free drug availability in cellular assays . Validate using orthogonal methods like SPR (surface plasmon resonance) for binding kinetics and multiplex cytokine profiling for functional validation .

Q. What methodological considerations are critical when designing combination therapies involving this compound and other immunomodulators?

  • Sequencing : Administer this compound after chemotherapy or radiotherapy to enhance antigen release and T-cell priming .
  • Dose optimization : Use factorial design experiments to avoid overlapping toxicities. For example, combine with OX40 agonists (e.g., SL-279252) at subtherapeutic doses to amplify T-cell responses .
  • Immune monitoring : Track CD8<sup>+</sup> T-cell infiltration and PD-1/PD-L1 occupancy via immunohistochemistry or flow cytometry .

Q. How should dose optimization be approached for this compound in syngeneic tumor models (e.g., CT26)?

  • Baseline PK/PD : Start with 40–80 mg/kg oral dosing (mouse-equivalent) based on BSA scaling from rat data .
  • Efficacy endpoints : Measure tumor volume regression and survival. In CT26 models, 40 mg/kg reduces tumor growth by >50% over 14 days .
  • Toxicodynamics : Monitor weight loss and serum ALT/AST to exclude hepatotoxicity .

Q. What analytical strategies confirm target engagement of this compound in tumor microenvironments?

  • Ex vivo PD-1/PD-L1 blockade assay : Isolate tumor-infiltrating lymphocytes (TILs) and quantify IFN-γ production after re-stimulation with PD-L1<sup>+</sup> cells .
  • Ligand-binding assays : Use fluorescently labeled PD-1/PD-L1 probes to measure inhibition in tissue sections .
  • Correlative biomarker analysis : Link tumor PD-L1 expression (via IHC) to response rates, as seen in anti-PD-1 clinical trials .

Data Contradiction & Validation

Q. How should researchers address variability in this compound’s reported efficacy across preclinical studies?

  • Standardize models : Use syngeneic CT26 (colorectal) or MC38 (colon) models with defined PD-L1 expression levels .
  • Control for immune status : Employ immunocompetent mice versus humanized PBMC models to isolate host immunity effects .
  • Meta-analysis : Compare results across studies using metrics like % tumor growth inhibition (TGI) and hazard ratios for survival .

Methodological Resources

  • Dose conversion : Use Km coefficients (mouse: 3, rat: 6) for interspecies scaling .
  • Assay protocols : Refer to PD-1/PD-L1 binding ELISA (IC50) and PBMC-mediated cytotoxicity (EC50) .
  • Data reporting : Follow STREGA guidelines for preclinical studies to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.